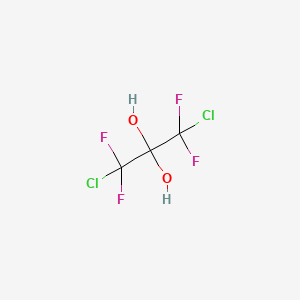
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol is a chemical compound with the molecular formula C3H2Cl2F4O2 It is a halogenated organic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol typically involves the halogenation of precursor compounds. One common method is the reaction of 1,3-dichloro-1,1,3,3-tetrafluoropropane with a suitable oxidizing agent to introduce the diol functionality. The reaction conditions often require controlled temperatures and the presence of catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where the precursor compounds are subjected to chlorination and fluorination reactions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as hydroxide ions, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems and as a tool for studying halogenated compounds.
Medicine: Explored for its potential use in pharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol involves its interaction with molecular targets through its halogen atoms. The compound can form strong bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions.
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2,2,3,3,3-pentafluoropropane: Similar in structure but with different halogenation patterns.
2,3-Dichloro-1,1,1,3-tetrafluoropropane: Another halogenated compound with a different substitution pattern.
1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane: Contains more chlorine atoms compared to 1,3-Dichloro-1,1,3,3-tetrafluoropropane-2,2-diol.
Uniqueness
This compound is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical properties. Its diol functionality also differentiates it from other halogenated compounds, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
993-58-8 |
|---|---|
Molecular Formula |
C3H2Cl2F4O2 |
Molecular Weight |
216.94 g/mol |
IUPAC Name |
1,3-dichloro-1,1,3,3-tetrafluoropropane-2,2-diol |
InChI |
InChI=1S/C3H2Cl2F4O2/c4-2(6,7)1(10,11)3(5,8)9/h10-11H |
InChI Key |
DVDJRQXHRSFVHB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)(C(F)(F)Cl)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















